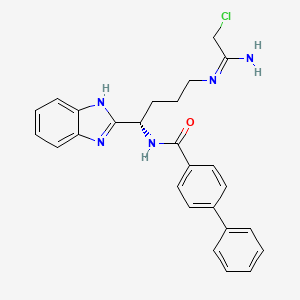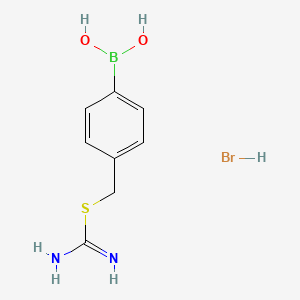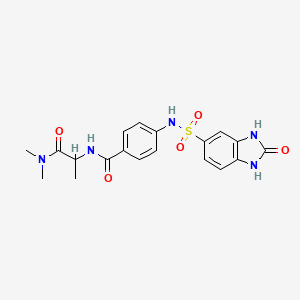
Betaine L-ascorbate
Overview
Description
Synthesis Analysis
In plants, betaine is synthesized through two choline oxidation steps. The first step involves the oxidation of choline to betaine aldehyde (BA), catalyzed by choline monooxygenase. The second step involves the oxidation of BA to betaine, catalyzed by betaine aldehyde dehydrogenase, which uses NAD(P)+ as a coenzyme . The synthesis of L-ascorbate in plants occurs via the mannose/L-galactose pathway .Molecular Structure Analysis
The molecular formula of Betaine L-ascorbate is C11H19NO8, and it has an average mass of 293.271 Da . The structure of betaine is similar to the amino acid glycine, with the difference being that the amino group is trimethylated .Chemical Reactions Analysis
Betaine plays a role in various biochemical processes. It acts as a methyl donor during DNA methylation, resulting in a crucial organic molecule for biological processes of major importance for cellular function . Betaine also contributes to the stabilization of proteins and DNA structure, indirectly, through its direct interactions with water molecules close to the hydration shell of proteins and DNA .Physical And Chemical Properties Analysis
Betaine is a highly polar compound (log P = -4.49), fully soluble in water and in methanol . It belongs to the general family of osmolytes, as it plays an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .Scientific Research Applications
Betaine enhances the antioxidant defense system in plants under stress conditions. For instance, it was found that exogenous betaine increased activities of enzymes involved in the ascorbate-glutathione (ASC-GSH) cycle in tobacco cells under salt stress, thus providing protective effects against oxidative damage (Hoque et al., 2007).
Similarly, betaine conferred cadmium tolerance on tobacco cells by increasing the activities of ASC-GSH cycle enzymes without maintaining rich ascorbate or glutathione pools, suggesting its role in enhancing stress tolerance (Islam et al., 2009).
In maize seedlings, the foliar application of betaine significantly alleviated cadmium-induced growth inhibition and oxidative stress, indicating its potential as a protective agent against heavy metal toxicity in crops (Li et al., 2016).
Betaine also plays a role in improving the antioxidant capacity of plants, as evidenced by its positive effect on antioxidant enzyme activities in tobacco plants under salt stress (Vahid Dastjerdi et al., 2021).
In human health applications, high-dose parenteral ascorbate, which includes vitamin C, showed potential in enhancing the chemosensitivity of ovarian cancer and reducing chemotherapy-associated toxicity (Ma et al., 2014).
Additionally, betaine's protective effects against chromium VI toxicity in sorghum have been observed, suggesting its utility in mitigating environmental pollutant effects on crops (Kumar et al., 2019).
Mechanism of Action
Betaine primarily functions as an osmolyte and a methyl-group donor . As an osmolyte, it plays an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells . As a methyl-group donor, it participates in DNA methylation, which is a crucial process for cellular function .
properties
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.C5H11NO2/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5(7)8/h2,5,7-10H,1H2;4H2,1-3H3/t2-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOHZQDQDLTSZ-RXSVEWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betaine L-ascorbate | |
CAS RN |
18312-58-8 | |
| Record name | L-Ascorbic acid, ion(1-), 1-carboxy-N,N,N-trimethylmethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaine L-ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaine L-ascorbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE L-ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7DLK74S5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)



![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)